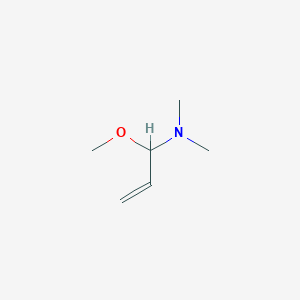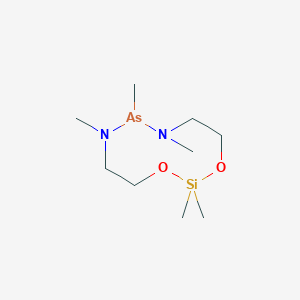
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane is a complex organosilicon compound It is characterized by its unique structure, which includes multiple methyl groups and a combination of oxygen, nitrogen, and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane typically involves the reaction of organosilicon precursors with nitrogen and oxygen-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like platinum or palladium complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as distillation or chromatography are often employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, organometallic compounds; reactions may require the presence of catalysts or specific reaction conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A compound with a similar methylated structure but different functional groups and applications.
1,2,2,6,6-Pentamethylpiperidine: Another methylated compound with distinct chemical properties and uses.
Uniqueness
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane is unique due to its combination of silicon, oxygen, and nitrogen atoms, which imparts specific chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
Propiedades
Número CAS |
89865-09-8 |
|---|---|
Fórmula molecular |
C9H23AsN2O2Si |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2,2,6,7,8-pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane |
InChI |
InChI=1S/C9H23AsN2O2Si/c1-10-11(2)6-8-13-15(4,5)14-9-7-12(10)3/h6-9H2,1-5H3 |
Clave InChI |
UDRKXDVRWRMUAK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCO[Si](OCCN([As]1C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
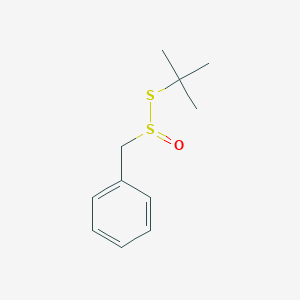
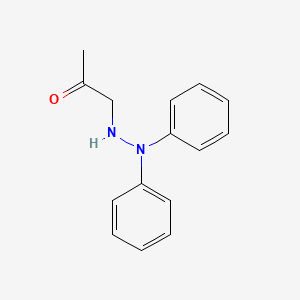
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)

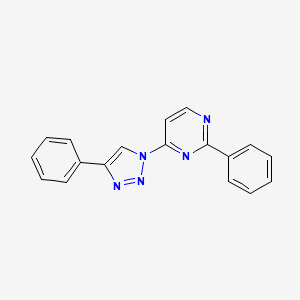

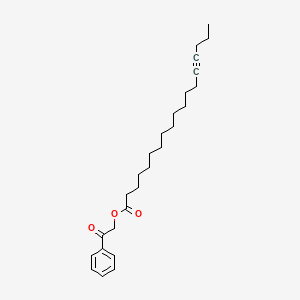
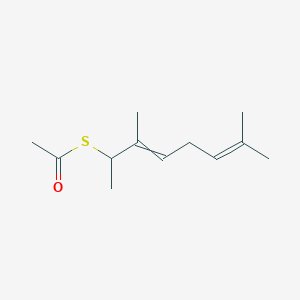
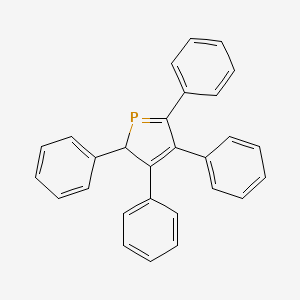
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
